molecular formula C12H15NO3S B8044110 2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid

2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid

Cat. No.: B8044110
M. Wt: 253.32 g/mol
InChI Key: TWTRFBAMLJWSSK-UHFFFAOYSA-N
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Description

2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with an amino group at the 2-position and a cyclohexenyl group at the 5-position, along with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid typically involves the sulfonation of an appropriate aromatic precursor. One common method is the sulfonation of 2-Amino-5-(cyclohexen-1-yl)benzene using concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the aromatic precursor is reacted with sulfur trioxide or oleum in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus pentachloride are used for converting the sulfonic acid group to sulfonyl chloride.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Cyclohexyl derivatives.

    Substitution: Sulfonamides and sulfonyl chlorides.

Scientific Research Applications

2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The sulfonic acid group enhances its solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-cyclohexylbenzenesulfonic acid
  • 2-Amino-5-(cyclohexen-1-yl)benzoic acid
  • 2-Amino-5-(cyclohexen-1-yl)benzamide

Uniqueness

2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid is unique due to the presence of both an amino group and a cyclohexenyl group on the benzene ring, along with a sulfonic acid group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research .

Properties

IUPAC Name

2-amino-5-(cyclohexen-1-yl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h4,6-8H,1-3,5,13H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTRFBAMLJWSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC(=C(C=C2)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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